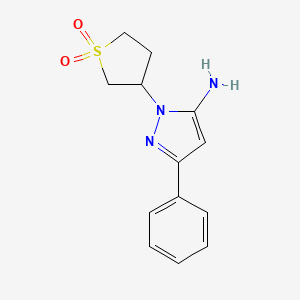
3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione, is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their biological activities, which can provide insight into the potential characteristics and behaviors of the compound . For instance, a thiazolidine-2,4-dione derivative has been identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, suggesting that similar structures may also exhibit significant biological activities .
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific core structures with various reagents. For example, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to yield novel compounds with potential rearrangements under certain conditions . Similarly, domino reactions of 3-methyl-5-aminopyrazole with different aldehydes and ketones have been shown to proceed regioselectively, leading to the formation of various heterocyclic systems . These methods could potentially be adapted for the synthesis of 3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using techniques such as 1H, 13C NMR, IR, MS, and in some cases, 15N NMR data. Additionally, the structures of some compounds have been confirmed by single crystal X-ray diffraction . These analytical methods are crucial for confirming the identity and purity of synthesized compounds, including the one of interest.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored, showing that they can undergo various reactions to form new derivatives. For instance, 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with m-chloroperbenzoic acid to give a sulfoxide derivative, and with triphenylphosphine to yield a phosphonium salt . These reactions indicate that the compound of interest may also participate in diverse chemical transformations, which could be useful for further functionalization or for probing its reactivity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione are not directly reported, the properties of structurally related compounds can provide some insights. The solubility, melting points, and stability of these compounds can be influenced by their molecular structure and substituents. The biological activities, such as inhibition of cell proliferation and induction of apoptosis, as seen in the thiazolidine-2,4-dione derivative , also reflect on the chemical properties that contribute to their mode of action.
Aplicaciones Científicas De Investigación
Bioactive Scaffold in Medicinal Chemistry
Compounds like hydantoin and its derivatives, which share structural motifs with "3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione," are highlighted for their role in medicinal chemistry due to their broad biological and pharmacological activities. Hydantoins are known for their importance in drug discovery, supported by several medications in use today. They possess various biological activities useful in therapeutic and agrochemical applications. Additionally, they are crucial in the chemical or enzymatic synthesis of significant non-natural amino acids and their conjugates with potential medical applications, indicating the importance of these scaffolds in developing new therapeutic agents (Shaikh et al., 2023).
Thiolated Polymers for Tissue Engineering
Thiolated polymers, akin to the thiol-functional groups present in compounds like "3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione," are extensively studied for their application in tissue engineering. The review by Gajendiran et al. (2018) discusses the preparation of thiolated polymers and their hydrogel matrices for biomedical applications. These materials show promise in developing scaffolds that support cell proliferation and differentiation, highlighting the potential of thiolated compounds in regenerative medicine and tissue engineering (Gajendiran, Rhee, & Kim, 2018).
Low-Molecular-Weight Thiols in Plant Biology
Low-molecular-weight (LMW) thiols, similar to the thiol-functional groups in "3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione," play crucial roles in maintaining cellular redox homeostasis in plants. These compounds are involved in plant responses to stress factors and regulate cellular metabolism. The review by Pivato, Fabrega-Prats, & Masi (2014) covers the variety of LMW thiols in plants, their physico-chemical properties, and their significance in post-translational protein modification. This underscores the biochemical importance of thiols in plant metabolism and stress responses, indicating a broad area of research for thiol-containing compounds (Pivato, Fabrega-Prats, & Masi, 2014).
Antioxidant and Biological Activities of Phenolic Acids
The review on Chlorogenic Acid (CGA) by Naveed et al. (2018) explores the diverse biological and pharmacological effects of phenolic acids, sharing functional similarities with "3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione." CGA exhibits antioxidant, antibacterial, hepatoprotective, and neuroprotective activities among others. This review suggests that compounds with phenolic structures have significant therapeutic potential, including modulation of lipid metabolism and glucose, indicating a promising area for future research on compounds with similar functionalities (Naveed et al., 2018).
Safety and Hazards
The safety information for “3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione” indicates that it has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c14-13-8-12(10-4-2-1-3-5-10)15-16(13)11-6-7-19(17,18)9-11/h1-5,8,11H,6-7,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXSBZYQPSCWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/no-structure.png)

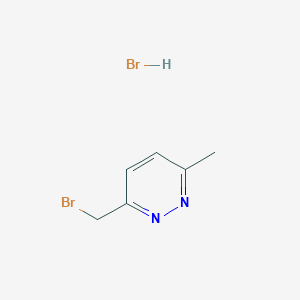
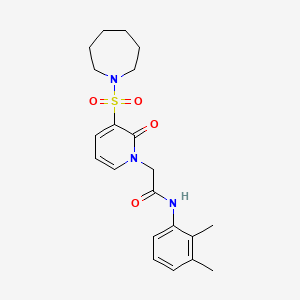
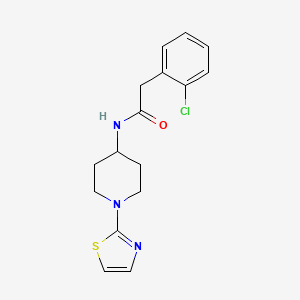
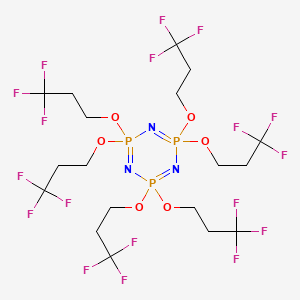
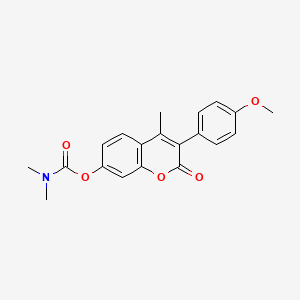
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2550295.png)


![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide](/img/structure/B2550301.png)
![2-Amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2550303.png)